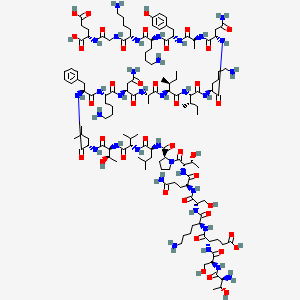
Eucalyptol
描述
Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a bicyclic ether. It is a colorless liquid with a fresh, camphor-like odor and a spicy, cooling taste. This compound is a major component of eucalyptus oil, making up about 70-90% of its composition . It is insoluble in water but miscible with organic solvents .
作用机制
Target of Action
Eucalyptol, also known as cineole, is a naturally occurring organic compound that is a colorless liquid . It is a cyclic ether and a monoterpenoid . This compound’s primary targets are various cytokines and enzymes involved in the inflammatory response, such as NF-κB, TNF-α, IL-1β, and IL-6 .
Mode of Action
This compound interacts with its targets primarily through anti-inflammatory cytokine inhibition . It suppresses lipopolysaccharide (LPS)-induced proinflammatory cytokine production through the action of NF-κB, TNF-α, IL-1β, and IL-6 . This interaction results in a reduction of inflammation and pain when applied topically .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate the NF-κB and MAPK signaling pathways, which play crucial roles in inflammation . By inhibiting these pathways, this compound can reduce inflammation and oxidative stress, which are often associated with chronic diseases .
Pharmacokinetics
It is known that this compound, or cineole, undergoes oxidation to form hydroxycineole, which is excreted as glucuronide .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It controls airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . This compound is an effective treatment for nonpurulent rhinosinusitis . It reduces inflammation and pain when applied topically . It has also been shown to kill leukemia cells in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, water stress is considered one of the main environmental factors that limit the survival and productivity of Eucalyptus plantations, which produce this compound . Additionally, the yield of essential oil content from Eucalyptus globulus leaves, which includes this compound, can be influenced by factors such as harvesting seasons, leaf types, and leaf positions .
生化分析
Biochemical Properties
Eucalyptol interacts with various biomolecules and plays a significant role in biochemical reactions. It has been shown to have anti-inflammatory and antioxidant effects in various diseases, including respiratory disease, pancreatitis, colon damage, and cardiovascular and neurodegenerative diseases . This compound suppresses lipopolysaccharide-induced proinflammatory cytokine production through the action of NF-κB, TNF-α, IL-1β, and IL-6 and the extracellular signal-regulated kinase (ERK) pathway . It also reduces oxidative stress through the regulation of signaling pathways and radical scavenging .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have anti-inflammatory and analgesic effects in clinical studies . This compound can pass the blood–brain barrier and hence can be used as a carrier to deliver drugs to the brain via a microemulsion system . It also controls airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the expression of IL-4 and TNF-α in serum samples of animals treated with this compound . It also reduces LPS-induced Egr-1 expression in nuclei and in whole cell of THP-1 cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in several cell and animal models as well as in patients with chronic diseases . This compound significantly increased Superoxide Dismutase, Catalase and Glutathione levels compared to CFA-induced arthritic control however, MDA significantly decreased post-treatment .
Dosage Effects in Animal Models
Oral administration of this compound at various doses (100, 200 and 400 mg/kg) significantly reduced paw edema, body weight loss, 5-LOX, PGE2 and Anti-CCP levels . This compound attenuated MSU-induced mechanical allodynia and ankle oedema in dose-dependently, with effectiveness similar to indomethacin .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is generated from geranyl pyrophosphate (GPP) which isomerizes to -linalyl diphosphate (LPP). Ionization of the pyrophosphate, catalyzed by cineole synthase, produces this compound . The process involves the intermediacy of alpha-terpinyl cation .
Transport and Distribution
This compound can pass the blood–brain barrier and hence can be used as a carrier to deliver drugs to the brain via a microemulsion system . It is also known to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound has been studied in several cell and animal models. When stimulated by LPS, the FITC-labeled Egr-1 was detected mainly in the nuclei . This compound pretreatment decreased the expression of Egr-1 in both the nuclei and whole cell of the LPS-stimulated THP-1 cells .
准备方法
Synthetic Routes and Reaction Conditions: Eucalyptol can be synthesized from geranyl pyrophosphate, which isomerizes to (S)-linalyl diphosphate. The ionization of the pyrophosphate, catalyzed by cineole synthase, produces this compound through the intermediacy of alpha-terpinyl cation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of eucalyptus oil from the leaves, branch tips, and fruits of eucalyptus trees. The oil is then purified through methods such as solvent extraction, hydro-distillation, and supercritical fluid extraction . Another method involves crystallizing and purifying low-concentration eucalyptus oil to obtain high-purity this compound .
化学反应分析
Types of Reactions: Eucalyptol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also used in coupling reactions to form heterocycles containing oxygen, sulfur, and nitrogen .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can yield compounds such as eucalyptone.
Reduction: Reduction can produce compounds like dihydrothis compound.
Substitution: Substitution reactions can lead to the formation of halogenated this compound derivatives.
科学研究应用
Eucalyptol has a wide range of applications in scientific research:
相似化合物的比较
Eucalyptol is often compared with other monoterpenoids and bicyclic ethers:
Similar Compounds: Citronellal, limonene, alpha-pinene, beta-pinene, and terpineol.
This compound’s versatility and effectiveness in various applications make it a valuable compound in both scientific research and industrial applications.
属性
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
49 °C (120 °F) - closed cup | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Cineole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucalyptol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cineole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCALYPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cineole exert its anti-inflammatory effects?
A1: While the exact mechanisms are still under investigation, research suggests that cineole can modulate inflammatory pathways. For instance, it has been shown to reduce cerebral edema in a murine model of severe malaria, potentially by reducing the adhesion of infected erythrocytes to brain microvascular endothelial cells. []
Q2: Does cineole impact bacterial growth directly?
A2: Yes, cineole exhibits antibacterial activity against various bacteria, including those isolated from dairy cows with endometritis. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) have been determined for several bacterial strains. []
Q3: Can cineole affect insect behavior and development?
A3: Studies have shown that cineole can influence insect behavior and development. For example, it exhibits contact and fumigant toxicity against the booklouse Liposcelis bostrychophila, affecting both larval and adult stages. [] Additionally, cineole can disrupt reproduction and cause morphological changes in the ovaries of the cattle tick Rhipicephalus microplus. []
Q4: What is the molecular formula and weight of cineole?
A4: The molecular formula of cineole is C10H18O, and its molecular weight is 154.25 g/mol.
Q5: How is cineole typically characterized spectroscopically?
A5: Cineole is often characterized using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods help identify and quantify cineole in various samples, such as essential oils and biological matrices. [, , , , ]
Q6: How stable is cineole under different storage conditions?
A6: Cineole, being volatile, can evaporate over time. Encapsulation techniques, such as inclusion complexes with hydroxypropyl-β-cyclodextrin, have been investigated to enhance its stability and control its release. [, ]
Q7: Are there materials that are incompatible with cineole?
A7: While cineole is generally compatible with various materials, specific compatibility studies might be needed depending on the intended application and formulation.
Q8: Can cineole act as a substrate for enzymatic reactions?
A8: Yes, cineole can be metabolized by enzymes like cytochrome P450 enzymes, particularly CYP3A4, in both rat and human liver microsomes. This metabolic pathway leads to the formation of metabolites like 2-exo-hydroxy-1,8-cineole. []
Q9: Have computational methods been used to study cineole?
A9: Yes, molecular docking studies have explored the potential interaction of cineole with target proteins, such as the main protease (Mpro) of SARS-CoV-2. These studies provide insights into the potential binding modes and interactions of cineole with biological targets. []
Q10: How do structural modifications of cineole affect its antibacterial activity?
A10: Research suggests that the presence of specific functional groups, like lactones, in cineole derivatives significantly influences their antibacterial activity against Gram-negative bacteria. []
Q11: What strategies have been explored to improve the stability and delivery of cineole?
A11: Encapsulation in delivery systems like liposomes and cyclodextrin inclusion complexes has shown promise in enhancing cineole stability, reducing its evaporation, and enabling controlled release. [, ]
Q12: Are there specific SHE regulations regarding the use and handling of cineole?
A12: While cineole is generally considered safe for use in various applications, it is crucial to consult and adhere to relevant safety data sheets and regulatory guidelines provided by relevant authorities for specific applications.
Q13: How is cineole absorbed and distributed in the body?
A13: Studies indicate that cineole can be absorbed into the bloodstream following inhalation or oral ingestion. Following oral administration, it is rapidly absorbed by the brain, suggesting its ability to cross the blood-brain barrier. []
Q14: What metabolites of cineole are found in human milk?
A14: Following ingestion, cineole is metabolized, and various metabolites, including α2-hydroxy-1,8-cineole and 3-oxo-1,8-cineole, have been identified in human milk. []
Q15: What in vitro models have been used to study the effects of cineole?
A15: Cell-based assays using cancer cell lines have been employed to investigate the potential antiproliferative activity of cineole. []
Q16: Are there animal models used to study cineole's effects?
A16: Yes, various animal models, including rodent models of inflammation, malaria, and tick infestations, have been used to study the anti-inflammatory, antimalarial, and acaricidal effects of cineole, respectively. [, , ]
Q17: Are there known mechanisms of resistance to cineole in insects?
A17: While specific resistance mechanisms to cineole haven't been fully elucidated, some studies suggest that insects might develop resistance through the upregulation of detoxification enzymes. For example, in Spodoptera litura, exposure to some essential oil components, including cineole, led to alterations in the activity of detoxification enzymes like cytochrome P450s and carboxylesterases. []
Q18: Can cineole be used to enhance the delivery of other therapeutic agents?
A18: Research suggests that cineole might act as a chemical penetration enhancer, potentially improving the cellular uptake and efficacy of liposomal antisense oligonucleotides. []
Q19: What are the common methods for quantifying cineole in biological samples?
A19: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the quantitative analysis of cineole and its metabolites in biological samples like blood and milk. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















